Mate-IN-1

Description

In this context, "Mate-IN-1" refers to a decision problem where the goal is to determine whether the Runner (one of the two players) can win the game in a single turn under generalized deckbuilding rules. The problem was proven to be weakly NP-hard by Bosboom and Hoffmann (MIT CSAIL and ETH Zurich) through a reduction from the 2-PARTITION problem . This computational framing distinguishes it from structurally or functionally analogous compounds, as it is a theoretical construct in game theory rather than a chemical entity.

Properties

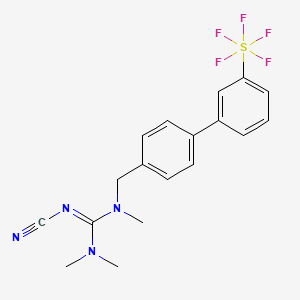

Molecular Formula |

C18H19F5N4S |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

2-cyano-1,1,3-trimethyl-3-[[4-[3-(pentafluoro-λ6-sulfanyl)phenyl]phenyl]methyl]guanidine |

InChI |

InChI=1S/C18H19F5N4S/c1-26(2)18(25-13-24)27(3)12-14-7-9-15(10-8-14)16-5-4-6-17(11-16)28(19,20,21,22)23/h4-11H,12H2,1-3H3 |

InChI Key |

RCEAMCGLBLHSMO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mate-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents to introduce desired functional groups.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Using catalysts and controlled temperatures to drive the reactions efficiently.

Purification: Employing large-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Mate-IN-1 undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mate-IN-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Mate-IN-1 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. Key pathways involved include:

Signal Transduction: Altering the transmission of signals within cells.

Metabolic Pathways: Affecting the metabolism of cells and tissues.

Comparison with Similar Compounds

Comparison with Similar Computational Problems

While "Mate-IN-1" is specific to Android: Netrunner, analogous NP-hard decision problems exist in other games and combinatorial systems. Below is a structured comparison:

Table 1: Key Features of "this compound" vs. Similar Computational Problems

Key Findings:

Weak NP-Hardness : Unlike Checkers (EXPTIME-complete) or Phutball (PSPACE-complete), "this compound" in Netrunner is weakly NP-hard due to its reliance on numerical thresholds (e.g., credits, ice strength) mirroring the 2-PARTITION problem .

Asymmetry : Netrunner’s asymmetry (Runner vs. Corp) introduces unique constraints absent in symmetric games like Checkers. For example, the Corp’s "Mandatory Seed Replacement" agenda creates ice rearrangement effects critical to the NP-hardness proof .

applied computational boundaries .

Limitations and Contrasts with Chemical Compounds

The term is exclusively tied to computational game theory. For clarity:

- Structural/Functional Analogs : If "this compound" were a chemical compound, comparisons would require data on molecular structure, reactivity, or industrial applications (e.g., catalysts, pharmaceuticals). Such data is absent in the provided evidence.

- Methodological Contrast : Chemical comparisons rely on empirical properties (e.g., spectroscopic data, thermodynamic stability ), whereas "this compound" is analyzed through algorithmic complexity and game-state simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.